Forrestiacids J

ACL inhibitor triterpene-diterpene hybrid natural product

Researchers investigating de novo lipogenesis in metabolic disorders (NAFLD, obesity, hyperlipidemia) require potent, well-characterized ACL inhibitors with defined stereochemistry. Forrestiacids J (CAS 2920898-66-2) addresses this need. • ACL inhibitor with IC50 = 2.6 μM; validated within the forrestiacids E-K series (IC50 range: 1.8-11 μM), demonstrating >6-fold potency variation from minor structural perturbations. • [4+2] triterpene-diterpene hybrid featuring a rare bicyclo[2.2.2]octene motif; absolute configuration confirmed by X-ray crystallography and ECD calculations. • Serves as a benchmark standard for comparative pharmacology and a unique scaffold for SAR-driven chemical probe development.

Molecular Formula C50H74O6
Molecular Weight 771.1 g/mol
Cat. No. B15139399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameForrestiacids J
Molecular FormulaC50H74O6
Molecular Weight771.1 g/mol
Structural Identifiers
SMILESCC(C)C1=CC23CCC4C(C2CC1CC3(CC(=O)CC(C)C5CCC6(C5(CCC7=C6CCC8C7(CCC(=O)C8(C)C)C)C)C)C(=O)O)(CCCC4(C)C(=O)O)C
InChIInChI=1S/C50H74O6/c1-29(2)33-28-49-23-16-38-45(7,18-11-19-46(38,8)41(53)54)39(49)25-31(33)26-50(49,42(55)56)27-32(51)24-30(3)34-14-21-48(10)36-12-13-37-43(4,5)40(52)17-20-44(37,6)35(36)15-22-47(34,48)9/h28-31,34,37-39H,11-27H2,1-10H3,(H,53,54)(H,55,56)/t30-,31-,34-,37+,38-,39-,44-,45+,46-,47-,48+,49+,50-/m1/s1
InChIKeyIZILWYMYBAFTLI-AUSANYSVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Forrestiacids J: Structure, Bioactivity & Specifications


Forrestiacids J is a complex natural product classified as a [4+2]-type triterpene–diterpene hybrid, isolated from the vulnerable Chinese conifer Pseudotsuga forrestii [1]. Its molecular structure is characterized by a rare bicyclo[2.2.2]octene motif and an absolute configuration rigorously established through spectroscopic data, chemical transformation, ECD calculations, and single-crystal X-ray diffraction [1]. The compound is a specific inhibitor of ATP-citrate lyase (ACL), with an IC50 of 2.6 μM [1][2]. Its molecular formula is C50H74O6, with a molecular weight of 771.12 g/mol, and it is associated with the CAS number 2920898-66-2 [2].

Forrestiacids J: Why Analogs Cannot Substitute


While a class of ACL-inhibiting [4+2]-type hybrids exists, simple substitution is precluded by the structural and pharmacologic heterogeneity within this chemical space. Key differentiators include the specific lanostane unit (normal vs. rearranged), which defines subclasses, and the substantial variation in ACL inhibitory potency [1]. For example, within the same series of forrestiacids (E–K), IC50 values range broadly from 1.8 μM to 11 μM, demonstrating that minor structural perturbations can result in a greater than 6-fold difference in target engagement [1]. Furthermore, structurally distinct C-18 carboxylated diterpenoids like tsugaforrestiacids E and H, which also inhibit ACL, exhibit IC50 values of 5.3 μM and 6.2 μM, respectively [2]. This demonstrates that even compounds targeting the same enzyme and originating from related conifer species cannot be presumed to have equivalent potency, highlighting the need for compound-specific evidence in scientific selection.

Forrestiacids J: Head-to-Head Evidence


ACL Inhibition: Comparison with Forrestiacids K

Forrestiacids J is an ACL inhibitor with a reported IC50 of 2.6 μM [1]. While its direct analog, Forrestiacids K, demonstrates higher potency with an IC50 of 1.8 μM [1], Forrestiacids J still represents a potent member of the class, exhibiting an IC50 more than 4-fold lower than the least potent member of the series [1].

ACL inhibitor triterpene-diterpene hybrid natural product

Potency vs. Diterpenoid ACL Inhibitors

Compared to tsugaforrestiacids, a class of C-18 carboxylated diterpenoid ACL inhibitors, Forrestiacids J exhibits superior potency. The most active compounds in that class, tsugaforrestiacids E and H, have IC50 values of 5.3 μM and 6.2 μM, respectively [1]. This indicates Forrestiacids J is approximately twice as potent an ACL inhibitor as the best-performing tsugaforrestiacids.

ACL inhibitor diterpenoid comparative pharmacology

Potency Within Forrestiacids E–K Series

The forrestiacids E–K series demonstrates a wide range of ACL inhibitory activity, with IC50 values spanning from 1.8 μM to 11 μM [1]. With an IC50 of 2.6 μM, Forrestiacids J is positioned near the top of this potency range, being more than 4-fold more potent than the weakest members of the series (e.g., compounds with IC50 of 11 μM) [1].

structure-activity relationship ACL inhibitor Forrestiacids series

Forrestiacids J: Key Application Scenarios


Lipid Metabolism and Metabolic Disease Research

Given its specific and potent inhibition of ACL (IC50 = 2.6 μM) [1], Forrestiacids J is a premier candidate for investigating the role of ACL in de novo lipogenesis. This makes it a valuable tool in academic and industrial research programs focused on metabolic disorders such as hyperlipidemia, non-alcoholic fatty liver disease (NAFLD), and obesity, where ACL is a validated drug target [1].

Chemical Probe Development

As a structurally complex [4+2] triterpene–diterpene hybrid with a rare bicyclo[2.2.2]octene core [1], Forrestiacids J can serve as a unique scaffold for the development of chemical probes. Its well-defined ACL inhibitory activity (IC50 = 2.6 μM) [1] provides a clear starting point for structure-activity relationship (SAR) studies, aiming to create more potent, selective, or soluble analogs for use as biological tools.

Comparative Pharmacology Studies

Forrestiacids J serves as a high-value benchmark compound in comparative pharmacology studies against other ACL inhibitors, both natural and synthetic. Its specific IC50 of 2.6 μM [1] provides a clear reference point for evaluating the potency of novel compounds. This is particularly useful when studying new isolates from Pseudotsuga forrestii or other conifer species, or when developing synthetic ACL inhibitors, to contextualize their activity against a potent, well-characterized natural product standard [1].

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